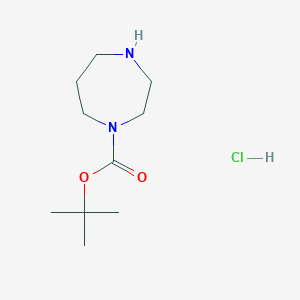

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

描述

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used as a biochemical reagent in various scientific research fields, including chemistry, biology, and medicine. This compound is known for its role as a building block in the synthesis of more complex molecules and its utility in life science-related research .

属性

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBGTHHJAGXLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373213 | |

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049743-87-4 | |

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of Tert-butyl 1,4-diazepane-1-carboxylate

The first step involves the selective protection of one nitrogen atom in 1,4-diazepane using di-tert-butyldicarbonate (Boc₂O). This reaction proceeds through nucleophilic attack of the nitrogen atom on the carbonyl carbon of Boc₂O, resulting in the formation of a carbamate linkage. The reaction conditions and procedural details are outlined below:

Reagents and Materials:

- 1,4-diazepane (1.0 g, 9.780 mmol)

- Di-tert-butyldicarbonate (2.201 g, 9.780 mmol)

- Acetic acid (19.6 mL)

- Water (as needed)

- 10% Sodium hydroxide solution

- Dichloromethane (30 mL total)

- Drying agent (typically anhydrous sodium sulfate)

Procedure:

- Prepare a solution of di-tert-butyldicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL).

- Separately dissolve 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL).

- Add the 1,4-diazepane solution to the di-tert-butyldicarbonate solution at room temperature.

- Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

- Add water to the reaction mixture.

- Adjust the pH to 10 using 10% NaOH solution.

- Extract the aqueous phase with dichloromethane (2 × 15 mL).

- Dry the combined organic extracts over anhydrous sodium sulfate.

- Filter and evaporate the solvent under reduced pressure.

- The resulting product, tert-butyl 1,4-diazepane-1-carboxylate, is obtained with a yield of approximately 90.0%.

The success of this reaction depends on maintaining equimolar amounts of the starting materials and controlling the reaction conditions, particularly the pH during the workup phase. The high yield (90%) indicates the efficiency of the method and suggests minimal formation of side products or difficulties in purification.

Alternative Preparation Methods

While the two-step procedure described above represents the standard approach, several alternative methods have been developed to prepare this compound, each with specific advantages depending on the starting materials available, scale requirements, and desired purity.

One-Pot Synthesis Approach

A more streamlined one-pot approach combines the Boc-protection and salt formation steps, potentially offering advantages in terms of time, resource efficiency, and overall yield by eliminating intermediate isolation and purification steps. Although specific literature precedent for this compound is limited, the general approach would follow:

Procedure:

- Dissolve 1,4-diazepane in an appropriate solvent (e.g., dichloromethane, THF).

- Add di-tert-butyldicarbonate (1.0 equivalent) and stir at room temperature until the protection reaction is complete (monitored by TLC or LC-MS).

- Without isolation, cool the reaction mixture and directly add hydrochloride solution.

- Isolate the resulting salt via filtration or solvent evaporation followed by crystallization.

The viability of this approach would depend on the compatibility of the reaction conditions for both steps and potential complications from side reactions or purification challenges in a one-pot system.

Synthesis from Related Diazepane Derivatives

Alternative synthetic routes may utilize substituted diazepane derivatives as starting materials. For instance, the synthesis could begin with a substituted diazepane that already contains protecting groups on one nitrogen, followed by selective deprotection and Boc-reprotection before salt formation. This approach might be advantageous when certain substituted diazepanes are more readily available than the unsubstituted 1,4-diazepane.

The preparation of structurally similar compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been accomplished through intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)-2-aminopropan-1-ol. While this method targets a methylated derivative, it suggests potential routes for preparing related diazepane compounds.

Amide Coupling Method

An alternative approach involves using tert-butyl 1,4-diazepane-1-carboxylate in amide coupling reactions, followed by isolation of the hydrochloride salt. For example, a general procedure for amide coupling has been described:

Procedural Example:

- Combine tert-butyl 1,4-diazepane-1-carboxylate (817 mg, 4 mmol) with 5-chloronicotinic acid (715 mg, 4.4 mmol) and DIPEA (2.05 mL, 12.00 mmol) in DMF (20 mL).

- Add HATU (1.73 g, 4.4 mmol) and stir at room temperature.

- Monitor the reaction by LC-MS.

- Purify by preparative HPLC under basic conditions.

- Convert to the hydrochloride salt by treatment with HCl.

This method, while primarily used for functionalizing tert-butyl 1,4-diazepane-1-carboxylate, could be adapted for the preparation of the parent hydrochloride salt.

Optimization of Synthesis Parameters

The efficiency, yield, and purity of this compound synthesis can be significantly improved through careful optimization of various reaction parameters. Table 2 summarizes key parameters that have been found to influence the outcome of the synthesis.

Table 2: Critical Parameters for Optimizing this compound Synthesis

| Parameter | Impact on Synthesis | Optimal Conditions | Challenges |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity | 20-25°C for Boc protection; 0-5°C for HCl addition | Elevated temperatures may cause Boc degradation |

| Reaction Time | Influences conversion and side product formation | 24 hours for Boc protection | Extended reaction times may lead to side reactions |

| Reagent Ratio | Determines conversion efficiency and product distribution | Equimolar ratio of diazepane:Boc₂O | Excess Boc₂O can lead to di-protection |

| Solvent Selection | Impacts solubility, reaction rate, and workup | Acetic acid for Boc protection; DCM/ether for salt formation | Solvent compatibility with both steps in one-pot approaches |

| pH Control | Critical for efficient extraction and preventing hydrolysis | pH 10 during workup of Boc protection | Careful monitoring required during base addition |

| Purification Method | Determines final product purity | Extraction followed by crystallization | Balance between yield and purity |

Temperature Control

Temperature control is particularly critical during the hydrochloride salt formation step. Excessively high temperatures can lead to partial degradation of the Boc group, resulting in impurities that are difficult to remove. Conversely, very low temperatures may slow the reaction rate significantly. Research has shown that maintaining the temperature between 0-5°C during HCl addition, followed by warming to room temperature, provides an optimal balance between reaction rate and product stability.

Solvent Selection

The choice of solvent significantly impacts both the Boc protection and salt formation steps. For the Boc protection step, acetic acid has proven effective, likely due to its ability to facilitate the reaction without causing significant side reactions. For the salt formation step, the solvent must be compatible with both the free base and the resulting salt. Dichloromethane, ethyl acetate, and diethyl ether are commonly employed, with the specific choice depending on the desired crystallization behavior of the salt.

Purification Strategies

The purification of this compound can be challenging, particularly when high purity is required for pharmaceutical applications. Common purification strategies include:

- Recrystallization : From appropriate solvent systems (e.g., ethanol/diethyl ether, acetone/hexane)

- Preparative HPLC : For achieving exceptionally high purity, though less suitable for large-scale production

- Salt Conversion : Converting to a different salt form and back to remove specific impurities

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure efficiency, safety, and product quality. Engineering controls, process optimization, and quality management systems become increasingly important at larger scales.

Continuous Flow Processing

For larger-scale production, continuous flow processing offers several advantages over batch processing, including:

- Improved heat transfer : Better temperature control, reducing the risk of runaway reactions

- Enhanced mixing : More uniform reaction conditions, potentially improving yield and purity

- Reduced footprint : More efficient use of space and resources

- Streamlined process integration : Easier integration of sequential reaction steps

While specific literature on continuous flow production of this compound is limited, this approach represents a promising direction for industrial-scale synthesis.

Quality Control in Large-Scale Production

Quality control becomes increasingly critical at industrial scales. A comprehensive quality control strategy should include:

- In-process testing : Regular sampling and analysis during production

- Validated analytical methods : For accurate determination of purity and impurity profiles

- Process validation : Demonstration of consistent production meeting predefined quality attributes

- Stability monitoring : Assessment of product stability under various storage conditions

Analytical Methods for Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthesized this compound. A comprehensive analytical approach employs multiple complementary techniques to provide a complete characterization profile.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment, capable of detecting and quantifying trace impurities. A typical HPLC method for this compound might use:

- Column : C18 reversed-phase

- Mobile Phase : Gradient of acetonitrile and water with 0.1% formic acid

- Detection : UV at 210-220 nm and mass spectrometry

- Run Time : 10-15 minutes

Salt Form Confirmation

Confirmation of the hydrochloride salt form is critical for quality control. Several techniques can provide this confirmation:

- Ion Chromatography : For quantification of chloride content

- Potentiometric Titration : To determine the stoichiometry of the salt

- X-Ray Powder Diffraction (XRPD) : To characterize the crystalline form

Applications in Synthetic Chemistry

This compound serves as a versatile building block in synthetic chemistry, particularly in the preparation of pharmaceutically relevant compounds. Its utility stems from the selective protection of one nitrogen atom, allowing for regioselective functionalization of the second nitrogen.

Pharmaceutical Synthesis

This compound has been employed in the synthesis of various pharmaceutical agents, including Rho-kinase inhibitors. For example, it serves as a key intermediate in the synthesis of K-115, a pharmaceutical compound where the chiral 1,4-diazepane structure plays a crucial role in biological activity.

In another application, tert-butyl 1,4-diazepane-1-carboxylate was used in the synthesis of a SARS-CoV-2 Mpro inhibitor through an amide coupling reaction with 5-chloronicotinic acid.

Coupling Reactions

The secondary amine in tert-butyl 1,4-diazepane-1-carboxylate can participate in various coupling reactions, including:

- Amide Coupling : Reaction with carboxylic acids in the presence of coupling agents

- Reductive Amination : Reaction with aldehydes or ketones followed by reduction

- Alkylation : Reaction with alkyl halides or other electrophiles

- Sulfonylation : Reaction with sulfonyl chlorides

These transformations provide access to a diverse array of functionalized diazepane derivatives with potential applications in medicinal chemistry.

化学反应分析

Types of Reactions: Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of functional groups within the molecule.

Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and nucleophiles are used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

科学研究应用

Pharmaceutical Development

Tert-butyl 1,4-diazepane-1-carboxylate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity. For instance, it is utilized in the development of ligands for nicotinic receptors, which are implicated in cognitive functions and are potential targets for treating conditions like Alzheimer's disease .

Case Study: Neurological Ligands

Recent studies have shown that derivatives of this compound exhibit significant binding affinity to nicotinic acetylcholine receptors. These findings indicate its potential role in developing new therapeutic agents for neurodegenerative diseases .

Organic Synthesis

This compound is a valuable building block in organic chemistry, facilitating the synthesis of complex molecules with improved yields and purities compared to other compounds. It is often employed in the preparation of various heterocycles and pharmaceuticals.

| Reaction Type | Yield | Conditions |

|---|---|---|

| Reaction with pyridine | 50% | N-ethyl-N,N-diisopropylamine; ethanol; 100°C; 16h |

| Coupling reaction | 45% | N-methyl-pyrrolidin-2-one; sealed tube; 90°C |

These reactions highlight the compound's utility in producing intermediates necessary for further synthetic transformations .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme inhibition and receptor binding mechanisms. Its ability to modulate biological pathways makes it an essential tool in drug discovery and development.

Example: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders .

Material Science

The unique properties of this compound make it suitable for developing new materials such as polymers. Its structural characteristics are leveraged to create coatings and adhesives that require specific performance attributes.

Analytical Chemistry

This compound is also employed in analytical methods for detecting and quantifying related compounds. Its application enhances the accuracy of chemical analyses, making it a valuable asset in laboratories focused on chemical characterization.

作用机制

The mechanism of action of Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

- N-Boc-piperazine

- Tert-butyl 4-isobutyryl-1,4-diazepane-1-carboxylate

- Tert-butyl 4-(2-methylbenzoyl)-1,4-diazepane-1-carboxylate

Comparison: Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and ease of synthesis. Its versatility as a building block in organic synthesis and its broad range of applications in scientific research further highlight its uniqueness .

生物活性

Tert-butyl 1,4-diazepane-1-carboxylate hydrochloride, often referred to as Boc-homopiperazine hydrochloride, is a chemical compound with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol. This compound is recognized for its structural features, including a tert-butyl group and a diazepane moiety, which contribute to its unique chemical properties. Its significance lies in its application as a versatile building block in organic synthesis and its potential biological activities.

Biological Activity

Research indicates that tert-butyl 1,4-diazepane-1-carboxylate derivatives exhibit significant biological activities. Notably, some derivatives have been identified as inhibitors of factor Xa, an important target in anticoagulant therapy. This suggests potential applications in treating thromboembolic disorders. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects depending on the specific target and pathway involved .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various areas:

- Anticoagulant Therapy : As mentioned, certain derivatives act as inhibitors of factor Xa.

- Neurological Disorders : Research into its role as a selective ligand for specific receptors could lead to developments in treating conditions like anxiety or depression .

- Cancer Treatment : Due to its structural similarity to other biologically active compounds, it may serve as a scaffold for developing novel anticancer agents.

Case Studies

Several studies have investigated the biological activities of this compound:

- Factor Xa Inhibition : A study demonstrated that specific derivatives of this compound showed promising results in inhibiting factor Xa activity, suggesting potential use in anticoagulant therapies.

- Receptor Binding Studies : Research indicated that the compound could selectively bind to certain receptors involved in neurological pathways, demonstrating potential for therapeutic applications in psychiatric disorders .

- Stability and Metabolism : Investigations into the metabolic stability of this compound revealed that it remains stable in human plasma and liver microsomes, indicating low susceptibility to hepatic metabolism and potential for systemic circulation without significant degradation .

Summary of Biological Activities

常见问题

Q. What is the role of tert-butyl 1,4-diazepane-1-carboxylate hydrochloride in organic synthesis?

This compound is a Boc-protected intermediate widely used in peptide and heterocyclic synthesis. The tert-butyloxycarbonyl (Boc) group acts as a temporary protective moiety for amines, enabling selective reactions at other functional groups. Its hydrochloride salt enhances solubility in polar solvents, facilitating coupling reactions (e.g., amide bond formation via HATU/DIPEA activation). Post-synthesis, the Boc group is removed under acidic conditions (e.g., TFA) to regenerate the free amine .

Q. What are the standard synthetic routes for this compound?

A common method involves coupling 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM). The hydrochloride salt is formed by treating the freebase with HCl gas or aqueous HCl. For example, in a related synthesis (), HATU and DIPEA were used to activate carboxylic acids for coupling with Boc-protected amines, followed by extraction and flash chromatography for purification .

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications (), the compound may pose acute toxicity risks via inhalation, skin contact, or ingestion. Key precautions include:

- Using PPE (gloves, lab coat, goggles).

- Working in a fume hood to avoid aerosol exposure.

- Avoiding contact with strong acids/bases to prevent decomposition. Emergency measures: Rinse skin/eyes immediately with water and seek medical attention if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst and Solvent : Use HATU/DIPEA in DCM for efficient coupling (). Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful moisture control.

- Temperature : Room temperature is typically sufficient, but elevated temperatures (30–40°C) can accelerate sluggish reactions.

- Purification : Flash chromatography with gradients of hexane/ethyl acetate (e.g., 1:1 with 0.25% Et₃N, as in ) resolves rotamers and byproducts. Yield discrepancies (e.g., 115% in ) may stem from residual solvents or incomplete Boc deprotection; verify purity via LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integration and diazepane ring conformation.

- LC-MS : Monitors reaction progress and detects impurities (e.g., [M+H]+ = 340.17 in ).

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt.

- HPLC : Resolves enantiomers or diastereomers in chiral derivatives () .

Q. How should researchers address discrepancies in reported yields during synthesis?

Discrepancies (e.g., >100% yields) may arise from:

- Residual solvents or moisture in the product.

- Side reactions (e.g., over-alkylation or Boc migration). Mitigation strategies:

- Repeat reactions under anhydrous conditions.

- Use TLC or LC-MS to track intermediates.

- Compare purification methods (e.g., column chromatography vs. recrystallization) .

Q. What are the stability considerations for this compound under different storage conditions?

- Short-term : Store at room temperature in a desiccator to prevent hydrolysis.

- Long-term : Freeze at -20°C under inert gas (N₂/Ar).

- Decomposition Risks : Exposure to moisture or acidic/basic conditions cleaves the Boc group, releasing CO₂ and tert-butanol. Monitor for color changes (yellowing indicates degradation) .

Q. How does the Boc protection strategy compare to other amine-protecting groups in diazepane derivatives?

- Boc vs. Fmoc : Boc is acid-labile (removed with TFA), while Fmoc requires base (piperidine). Boc is preferred for orthogonal protection in multi-step syntheses.

- Stability : Boc groups are stable under basic conditions but sensitive to nucleophiles (e.g., NH₃).

- Applications : Boc-protected diazepanes are intermediates in antiviral agents (e.g., SARS-CoV-2 Mpro inhibitors, ) and kinase inhibitors .

Data Contradiction and Methodological Analysis

Q. How can researchers reconcile conflicting solubility data for this compound in literature?

Solubility variations often stem from:

- Crystallinity differences (amorphous vs. crystalline forms).

- Counterion effects (e.g., hydrochloride vs. freebase).

- Solvent purity (e.g., trace water in DCM reduces solubility). Methodological fix: Conduct parallel solubility tests in standardized solvents (e.g., DMSO, MeOH, H₂O) and report conditions (temperature, stirring time) .

Q. What computational methods support the design of novel tert-butyl 1,4-diazepane-1-carboxylate derivatives?

- Molecular Dynamics (MD) : Simulates Boc-group stability in solution.

- DFT Calculations : Predicts reactivity at the diazepane nitrogen.

- Docking Studies : Guides derivatization for target binding (e.g., protease inhibitors in ).

Pair computational predictions with experimental validation (e.g., IC₅₀ assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。